molecular formula C19H23FN4O5 B2980324 ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate CAS No. 2034372-26-2

ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate

Cat. No.: B2980324
CAS No.: 2034372-26-2
M. Wt: 406.414
InChI Key: BDPCOKFNNPBIIQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate is a fascinating compound that belongs to the quinazolinone class. These compounds are known for their significant pharmacological properties. This particular compound stands out due to its unique structure, combining elements that enhance its potential for scientific research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves a multi-step process. The starting material often includes a fluoroquinazolinone derivative, which undergoes a series of reactions to introduce the piperidine and carboxamide groups. The synthesis typically involves:

  • Formation of Quinazolinone Core: : This is achieved by cyclization reactions involving anthranilic acid derivatives and isatoic anhydride.

  • Introduction of Fluoro Group: : Selective fluorination techniques are employed to introduce the fluoro group at the 6-position of the quinazolinone ring.

  • Attachment of Piperidine Group: : This involves nucleophilic substitution reactions where the piperidine group is attached to the quinazolinone core.

  • Formation of the Carboxamide Linkage: : The piperidine derivative undergoes further reactions to form the carboxamide linkage with the propanoate ester.

Industrial Production Methods: : In industrial settings, the synthesis of this compound might employ continuous flow reactions to increase efficiency and yield. The use of high-throughput screening and automated synthesis techniques can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction of the quinazolinone ring can yield dihydroquinazolinone derivatives, which may have different pharmacological properties.

  • Substitution: : The fluoro group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used.

  • Reduction: : Hydrogenation over palladium or nickel catalysts.

  • Substitution: : Nucleophilic substitution can be facilitated by bases like sodium hydride or potassium carbonate.

Major Products: : The major products depend on the type of reaction, but can include hydroxylated, hydrogenated, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: : The compound serves as a key intermediate in the synthesis of more complex quinazolinone derivatives, which are of interest due to their potential bioactivity.

Biology: : It can be used to study enzyme interactions, particularly those involving the quinazolinone scaffold.

Medicine: : Research into its potential as an anti-cancer agent is ongoing, given the known anti-cancer properties of related quinazolinones. It may also exhibit anti-inflammatory and anti-bacterial properties.

Mechanism of Action

Effects and Mechanism: : The compound exerts its effects through interactions with specific enzymes and receptors. The fluoroquinazolinone moiety is known to inhibit tyrosine kinases, which are crucial in the regulation of cell growth and proliferation.

Molecular Targets and Pathways

  • Tyrosine Kinases: : Inhibition of these enzymes can lead to the suppression of cancer cell growth.

  • Signal Transduction Pathways: : It can interfere with pathways such as the MAPK/ERK pathway, which are involved in cell division and survival.

Comparison with Similar Compounds

Comparison with Other Quinazolinones

  • Structural Uniqueness: : The presence of the fluoro group and the piperidine ring distinguishes it from other quinazolinones.

  • Similar Compounds: : Compounds like gefitinib and erlotinib, which also inhibit tyrosine kinases but lack the specific structural modifications present in this compound.

In essence, ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate stands out due to its unique structural features and significant potential across various fields of scientific research.

Properties

IUPAC Name

ethyl 3-[[4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O5/c1-2-29-16(25)5-8-21-18(27)23-9-6-13(7-10-23)24-17(26)14-11-12(20)3-4-15(14)22-19(24)28/h3-4,11,13H,2,5-10H2,1H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPCOKFNNPBIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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